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molecular formula C9H13NO3 B8390487 octahydro-3-oxo-1H-isoindole-1-carboxylic acid

octahydro-3-oxo-1H-isoindole-1-carboxylic acid

Cat. No. B8390487
M. Wt: 183.20 g/mol
InChI Key: RKYUJBOVPOUWTK-UHFFFAOYSA-N
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Patent
US04503043

Procedure details

The intermediate octahydro-3-oxo-1H-isoindole-1-carboxylic acid is prepared as follows. 2,3-Dihydro-3-oxo-1H-isoindole-1-carboxylic acid (J. Prakt. Chem., 146, 307(1936)), 20 g is heated at reflux for 2 hours with 250 ml of absolute ethanol and 5.6 g of concentrated sulfuric acid. On cooling, the solution deposits crystalline ethyl 2,3-dihydro-3-oxo-1H-isoindole-3-carboxylate. Recrystallization of this from ethanol gives pure material, mp 178°-183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 2,3-dihydro-3-oxo-1H-isoindole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[NH:3]1.S(=O)(=O)(O)O>C(O)C>[O:1]=[C:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH:4]([C:11]([OH:13])=[O:12])[NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC(C2=CC=CC=C12)C(=O)O
Step Two
Name
ethyl 2,3-dihydro-3-oxo-1H-isoindole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization of this from ethanol
CUSTOM
Type
CUSTOM
Details
gives pure material, mp 178°-183° C.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(C2CCCCC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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